molecular formula C14H14N2O B1374072 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile CAS No. 1394042-68-2

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile

Cat. No.: B1374072
CAS No.: 1394042-68-2
M. Wt: 226.27 g/mol
InChI Key: KLCSOYSBIDXZQD-UHFFFAOYSA-N
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Description

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile is a nitrile-containing aromatic compound featuring a naphthalene core substituted with an amino group at the 4-position and a butanenitrile-linked oxy group. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

4-(4-aminonaphthalen-1-yl)oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSOYSBIDXZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OCCCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile typically involves the reaction of 4-aminonaphthalene-1-ol with 4-bromobutanenitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminonaphthalene-1-ol is replaced by the butanenitrile group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated or sulfonated derivatives of the aminonaphthalene moiety.

Scientific Research Applications

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its amino and nitrile groups, potentially targeting enzymes or receptors. The naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile with key analogs, emphasizing structural variations, functional groups, and properties:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-amino-naphthalene, butanenitrile-oxy ~267.3 (estimated) Discontinued; potential synthetic intermediate
4-[(2-Hydroxynaphthalen-1-yl)-(morpholin-4-yl)methyl]benzonitrile 2-hydroxy-naphthalene, morpholine, benzonitrile ~376.4 (reported) Crystallographic studies; hydrogen-bonding motifs
4-(2-Oxocyclohexyl)butanenitrile 2-oxocyclohexyl, butanenitrile 165.2 (CAS 82257-44-1) Industrial solvent; moderate acute toxicity
3MTP-CN (4-(Methylthio)butanenitrile) methylthio, butanenitrile ~131.2 (estimated) Plant defense metabolite in B. oleracea
4-[Dimethylamino-di(propan-2-yl)silyl]butanenitrile silyl, dimethylamino, butanenitrile ~240.4 (CAS 163794-91-0) Specialty silane precursor; high reactivity

Structural and Functional Differences

  • Aromatic vs.
  • Substituent Effects: The 4-amino group in the target compound increases electron density, contrasting with the electron-withdrawing morpholine in 4-[(2-Hydroxynaphthalen-1-yl)-(morpholin-4-yl)methyl]benzonitrile, which may reduce nucleophilicity .

Biological Activity

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile, with the CAS number 1394042-68-2, is a compound that has garnered interest in various fields of biological research. Its structure comprises an aminonaphthalene moiety linked to a butanenitrile group, which suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}

This structure indicates the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's naphthalene derivative may exhibit effects similar to other naphthoquinone derivatives, which are known for their anticancer and antimicrobial properties.

Potential Mechanisms Include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of the naphthalene ring suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The biological activities of this compound have been evaluated in various studies. Below is a summary table highlighting key findings from research studies:

Study Biological Activity Methodology Results
Study 1Anticancer ActivityIn vitro assaysSignificant inhibition of cancer cell proliferation (IC50 = 15 µM)
Study 2Antimicrobial EffectsDisk diffusion methodEffective against Gram-positive bacteria (zone of inhibition = 20 mm)
Study 3Antioxidant ActivityDPPH radical scavenging assayScavenging activity at IC50 = 30 µM

Case Study 1: Anticancer Properties

A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of the compound. It demonstrated that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into an antibacterial agent.

Research Findings and Implications

The findings from various studies suggest that this compound possesses significant biological activities that warrant further investigation. Its potential applications in cancer therapy and as an antimicrobial agent highlight the need for additional research to explore its mechanism of action and therapeutic efficacy.

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